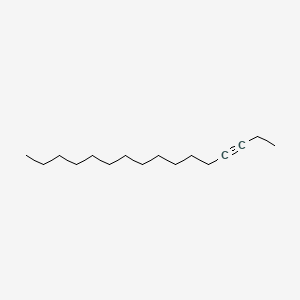
s-Triazine, 2,4-diamino-6-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propan-2-yl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-propan-2-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
6-propan-2-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields, including herbicides and pharmaceuticals .
Aplicaciones Científicas De Investigación
6-propan-2-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control weed growth in crop fields.
Pharmaceuticals: The compound is studied for its potential antiproliferative properties against cancer cells.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-propan-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound binds to the D1 protein of photosystem-II in plants, inhibiting electron transfer and ultimately leading to the death of the plant . In pharmaceutical applications, it may interact with cellular proteins to inhibit cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A similar triazine compound used as a herbicide.
Simazine: Another triazine herbicide with similar properties.
Uniqueness
6-propan-2-yl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential pharmaceutical applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
5397-04-6 |
|---|---|
Fórmula molecular |
C6H11N5 |
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
6-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3,(H4,7,8,9,10,11) |
Clave InChI |
OOEGQLPPMITCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


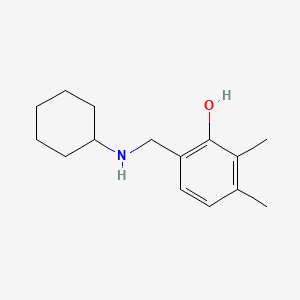
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
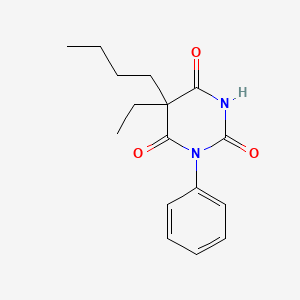
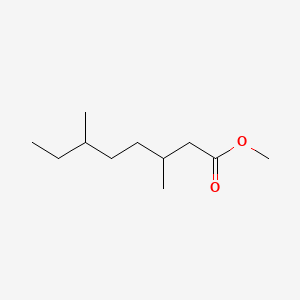
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

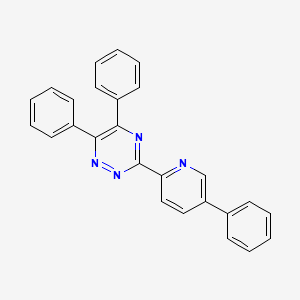
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)

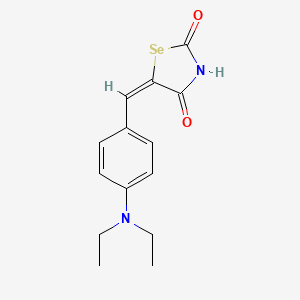

![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
